molecular formula C7H11F3O2 B1661421 Ethyl 2-(trifluoromethyl)butanoate CAS No. 90784-38-6

Ethyl 2-(trifluoromethyl)butanoate

Cat. No.: B1661421
CAS No.: 90784-38-6
M. Wt: 184.16 g/mol
InChI Key: PZBFWLHXZOLQTQ-UHFFFAOYSA-N
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Description

Ethyl 2-(trifluoromethyl)butanoate is an organofluorine compound featuring a trifluoromethyl (-CF₃) group at the β-position of the butanoate ester. Fluorinated esters are critical in pharmaceuticals, agrochemicals, and materials science due to their enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

CAS No.

90784-38-6

Molecular Formula

C7H11F3O2

Molecular Weight

184.16 g/mol

IUPAC Name

ethyl 2-(trifluoromethyl)butanoate

InChI

InChI=1S/C7H11F3O2/c1-3-5(7(8,9)10)6(11)12-4-2/h5H,3-4H2,1-2H3

InChI Key

PZBFWLHXZOLQTQ-UHFFFAOYSA-N

SMILES

CCC(C(=O)OCC)C(F)(F)F

Canonical SMILES

CCC(C(=O)OCC)C(F)(F)F

Pictograms

Flammable; Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-(trifluoromethyl)-, ethyl ester typically involves the esterification of butanoic acid with ethyl alcohol in the presence of a catalyst. Common catalysts used for this reaction include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of butanoic acid, 2-(trifluoromethyl)-, ethyl ester can be achieved through a high-temperature gas-phase reaction. This method involves the reaction of butanoic acid with ethyl alcohol in the presence of a catalyst such as copper oxide (CuO) or uranium oxide (UO3). The reaction is conducted at elevated temperatures to facilitate the formation of the ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(trifluoromethyl)butanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield butanoic acid and ethyl alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis is carried out using a strong acid like hydrochloric acid, while basic hydrolysis involves the use of a strong base such as sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent for the reduction of esters to alcohols.

    Substitution: Nucleophilic substitution reactions can be facilitated by using nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: Butanoic acid and ethyl alcohol.

    Reduction: The corresponding alcohol.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(trifluoromethyl)butanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of butanoic acid, 2-(trifluoromethyl)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The ester group can undergo hydrolysis, releasing butanoic acid and ethyl alcohol, which can further participate in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Analogs from Evidence:
  • 2-Fluoropropionyl Acetate Ethyl Ester : Synthesized via chlorination followed by fluorination with Et₃N·3HF (74.0% yield) .
  • Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)Butanoate: Prepared via amination of a trifluoroethyl sulfonate intermediate (multi-step synthesis) .
  • Ethyl 4,4,4-Trifluoro-2-Methyl-3-(Phenylimino)Butanoate: Likely synthesized via condensation or imine formation, given the phenylimino group .

Key Differences :

  • Fluorination efficiency varies with substituent position. β-Trifluoromethyl esters (hypothetical target) may require harsher conditions than α-fluoro analogs due to steric hindrance.
  • Multi-step syntheses (e.g., amination in ) typically yield lower overall efficiency compared to direct fluorination .

Structural and Functional Group Variations

Compound Key Substituents Functional Impact
Ethyl 2-(Trifluoromethyl)Butanoate -CF₃ at β-position Enhanced electron-withdrawing effect; increased acidity of α-H
Ethyl 4,4,4-Trifluoro-2-Methyl-3-(Phenylimino)Butanoate -CF₃ at δ-position; phenylimino group Conjugation with imino group stabilizes structure; alters reactivity
Ethyl (R)-4-Phenyl-2-[(Trifluoromethyl)Sulfonyloxy]Butyrate -OSO₂CF₃ at β-position Sulfonyloxy group acts as a leaving group; higher boiling point (predicted 390.8°C)

Notable Trends:

  • Position of -CF₃ : β-Trifluoromethyl esters (target compound) likely exhibit stronger steric and electronic effects than δ-substituted analogs .
  • Functional Groups : Sulfonyloxy derivatives (e.g., ) are more reactive in nucleophilic substitutions compared to simple trifluoromethyl esters.

Physical and Chemical Properties

Property This compound (Predicted) Ethyl 4,4,4-Trifluoro-2-Methyl-3-(Phenylimino)Butanoate Ethyl (R)-4-Phenyl-2-[(Trifluoromethyl)Sulfonyloxy]Butyrate
Boiling Point ~200–250°C (estimated) Not reported 390.8±42.0°C (predicted)
Stability Moderate (acid-sensitive due to ester) High (stabilized by imino group) Low (reactive sulfonyloxy group)
Synthetic Yield ~70–80% (hypothetical) Not reported 100% (final step in )

Insights :

  • The high boiling point of sulfonyloxy derivatives reflects strong intermolecular interactions (dipole-dipole) from the polar -OSO₂CF₃ group.
  • Stability differences highlight the trade-off between reactivity and functional group robustness.

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